4-Chloro-4'-ethylbenzophenone
Overview
Description
4-Chloro-4’-ethylbenzophenone is an organic compound with the molecular formula C15H13ClO. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a chlorine atom and an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-4’-ethylbenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction. In this process, 4-chlorobenzoyl chloride reacts with 4-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: In industrial settings, the synthesis of 4-Chloro-4’-ethylbenzophenone often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts acylation, and the product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-4’-ethylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-amino-4’-ethylbenzophenone.
Reduction: 4-Chloro-4’-ethylbenzohydrol.
Oxidation: 4-Chloro-4’-ethylbenzoic acid.
Scientific Research Applications
4-Chloro-4’-ethylbenzophenone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in photochemical studies due to its ability to undergo photoreduction and form reactive intermediates.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of polymers and as a UV absorber in sunscreens and other cosmetic products
Mechanism of Action
The mechanism of action of 4-Chloro-4’-ethylbenzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound can form excited states that lead to the generation of reactive intermediates, such as radicals. These intermediates can participate in various chemical reactions, including cross-linking and degradation of polymers. The molecular targets and pathways involved in these processes are primarily related to the compound’s photophysical properties .
Comparison with Similar Compounds
4-Chloro-4’-ethylbenzophenone can be compared with other benzophenone derivatives:
4-Chloro-4’-methoxybenzophenone: Similar in structure but with a methoxy group instead of an ethyl group. It has different photophysical properties and reactivity.
4-Chloro-4’-methylbenzophenone: Contains a methyl group instead of an ethyl group, leading to variations in its chemical behavior and applications.
4-Fluoro-4’-ethylbenzophenone: Substitution of chlorine with fluorine alters its electronic properties and reactivity
These comparisons highlight the unique properties of 4-Chloro-4’-ethylbenzophenone, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(4-chlorophenyl)-(4-ethylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDCCGJLLNCMIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373923 | |
Record name | 4-Chloro-4'-ethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71766-56-8 | |
Record name | 4-Chloro-4'-ethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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